

# What is the structure of [Compound Name]?

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## Compound of Interest

Compound Name:	Laboutein
CAS No.:	90042-98-1
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An In-depth Technical Guide to the Structure and Function of Gantacurium Chloride

## Chemical Structure

Gantacurium chloride, known by its former developmental codes GW280430A and AV430A, is an experimental ultra-short-acting, non-depolarizing neuromuscular blocking agent.<sup>[1]</sup> Its chemical formula is C<sub>53</sub>H<sub>69</sub>Cl<sub>3</sub>N<sub>2</sub>O<sub>14</sub> with a molar mass of 1064.48 g·mol<sup>-1</sup>.<sup>[1][2]</sup>

Structurally, gantacurium chloride is a bisbenzyltetrahydroisoquinolinium chlorofumarate.<sup>[3]</sup> A key and unique feature of its structure is its asymmetry. It is an asymmetric bis-onium ester of  $\alpha$ -chlorofumaric acid. This asymmetry arises from the presence of a (1R)-trans benzyltetrahydroisoquinolinium moiety at one end of the molecule and a (1S)-trans phenyltetrahydroisoquinolinium moiety at the other.<sup>[1]</sup> The chlorine atom is on the same side of the double bond as the benzyl-THIQ moiety, leading to a (Z)-configuration at this stereobond.<sup>[1]</sup>

## \*\*2. Mechanism of Action

As a non-depolarizing neuromuscular blocking agent, gantacurium chloride functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine

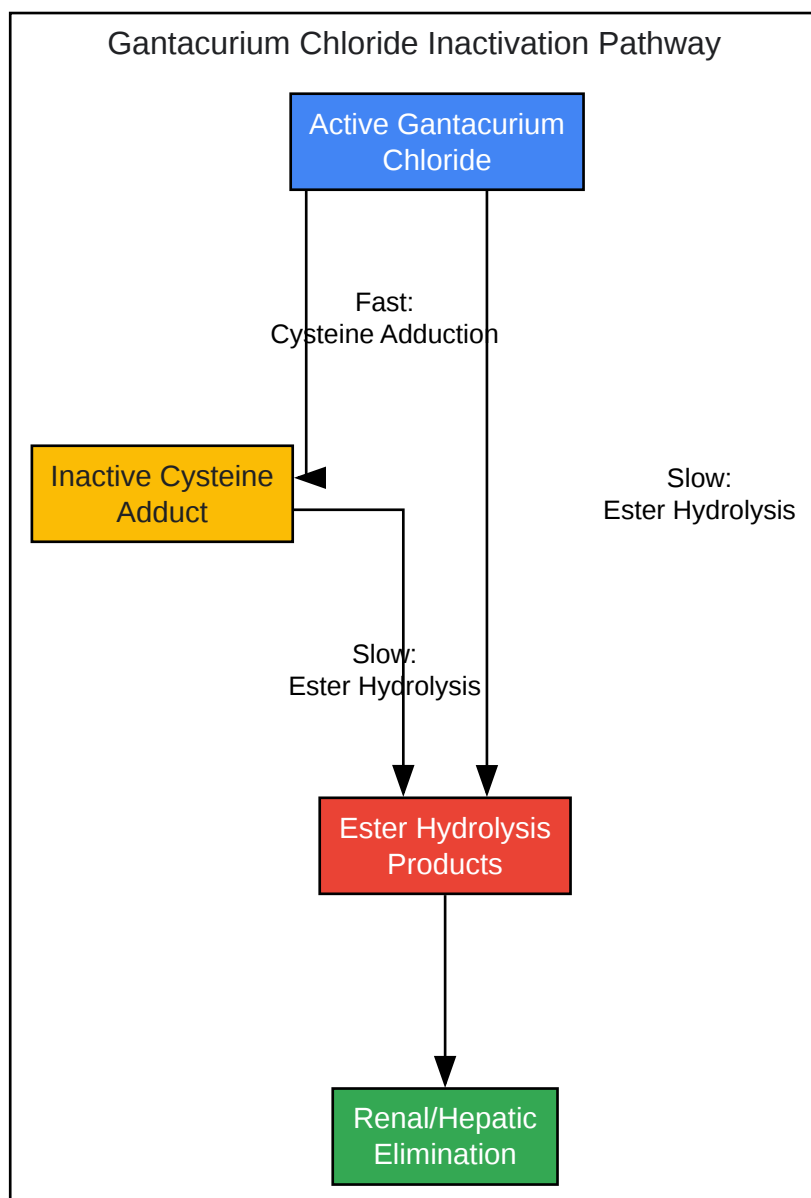
from binding, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation. This action is essential for procedures like endotracheal intubation and for providing muscle relaxation during surgery.[1] While its primary targets are nicotinic receptors, it is also noted that neuromuscular blocking agents can sometimes interact with muscarinic receptors.[1] However, studies in guinea pigs have suggested that gantacurium is devoid of significant effects at airway M2 and M3 muscarinic receptors at doses much higher than those required for muscle paralysis.[4]

## Inactivation Pathway

A distinguishing characteristic of gantacurium chloride is its rapid inactivation under physiological conditions, which is independent of body pH and temperature.[1] This inactivation occurs through two main processes:

- **Cysteine Adduct Formation (Fast):** The primary and rapid route of inactivation is through "chemo-inactivation" involving the binding of the endogenous amino acid L-cysteine.[1][5][6] This process, known as cysteine adduction, involves the replacement of the chlorine atom on the fumarate backbone with cysteine. This modification forms a heterocyclic ring, rendering the molecule unable to interact with the postsynaptic acetylcholine receptor.[6] The resulting metabolites are pharmacologically inert.[6]
- **Ester Hydrolysis (Slow):** A slower biodegradation process also occurs via ester hydrolysis.[1][6] The pharmacologically inactive cysteine adduct also undergoes subsequent ester hydrolysis, and the by-products are eliminated through renal and/or hepatic mechanisms.[1]

This unique dual-pathway inactivation allows for a rapid and predictable offset of action and the possibility of reversal by the administration of L-cysteine.[3][6]



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Gantacurium Chloride Inactivation Pathway

## Quantitative Data

The pharmacodynamic properties of gantacurium chloride have been quantified in both preclinical and clinical studies.

Parameter	Species	Value	Notes
ED95	Human	0.19 mg/kg	The dose required to produce 95% suppression of the first twitch of the train-of-four (TOF).[1][6]
Rhesus Monkey	0.16 mg/kg	Potency identical to mivacurium in this species.[6]	
Guinea Pig	0.064 ± 0.006 mg/kg	[4][7]	
Onset of Action	Human	≤90 seconds	At doses of 2.5 to 3x ED95.[1]
Human	< 3 minutes	At a dose of 1x ED95. [6]	
Clinical Duration	Human	≤10 minutes	For doses up to 0.72 mg/kg (approx. 4x ED95).[1]
Recovery to TOF ≥ 0.9	Human	≤15 minutes	Recovery to a train-of-four ratio of 90%.[1][6]
Rhesus Monkey	8.5 ± 0.5 minutes	At a dose of 3x ED95. [6]	
25-75% Recovery Index	Human	3 minutes	Indicates a rapid rate of spontaneous recovery.[1]
Histamine Release	Human	Not significant	At doses up to 2.5x ED95 (0.45 mg/kg).[1]
Human	Observed	At doses of 3x ED95 and higher, causing transient hypotension and tachycardia.[1][6]	

## Experimental Protocols

### Determination of ED95 for Twitch Suppression in Guinea Pigs

This protocol outlines the in vivo methodology used to determine the potency of neuromuscular blocking agents like gantacurium chloride.<sup>[4][7]</sup>

#### 1. Animal Preparation:

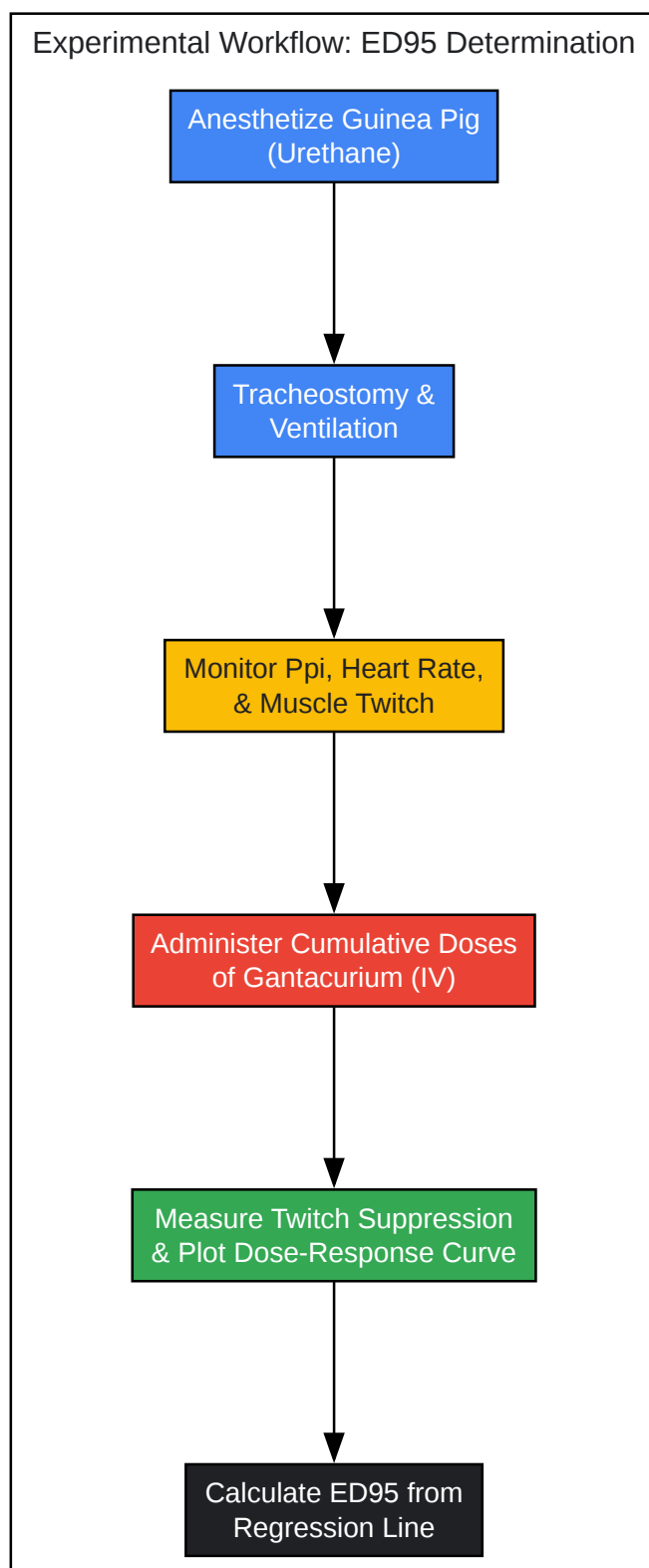
- Male Hartley guinea pigs (approx. 400g) are anesthetized with urethane (1.7 g/kg, intraperitoneal).
- The depth of anesthesia is monitored by observing the response to a foot pinch before paralysis is induced.
- A tracheostomy is performed, and the animal is mechanically ventilated.

#### 2. Physiological Monitoring:

- Pulmonary inflation pressure (Ppi) and heart rate are continuously recorded.
- The sciatic nerve is stimulated to elicit a twitch response of the gastrocnemius muscle.

#### 3. Dose-Response Curve Generation:

- Cumulative doses of the neuromuscular blocking agent (e.g., gantacurium) are administered intravenously.
- The resulting suppression of the twitch response is measured.
- The percentage of twitch suppression is converted to logits, and a regression line is plotted from the data points (typically 12-16 points from 4 independent experiments).
- The ED95, the dose causing 95% twitch suppression, is calculated from this regression line.

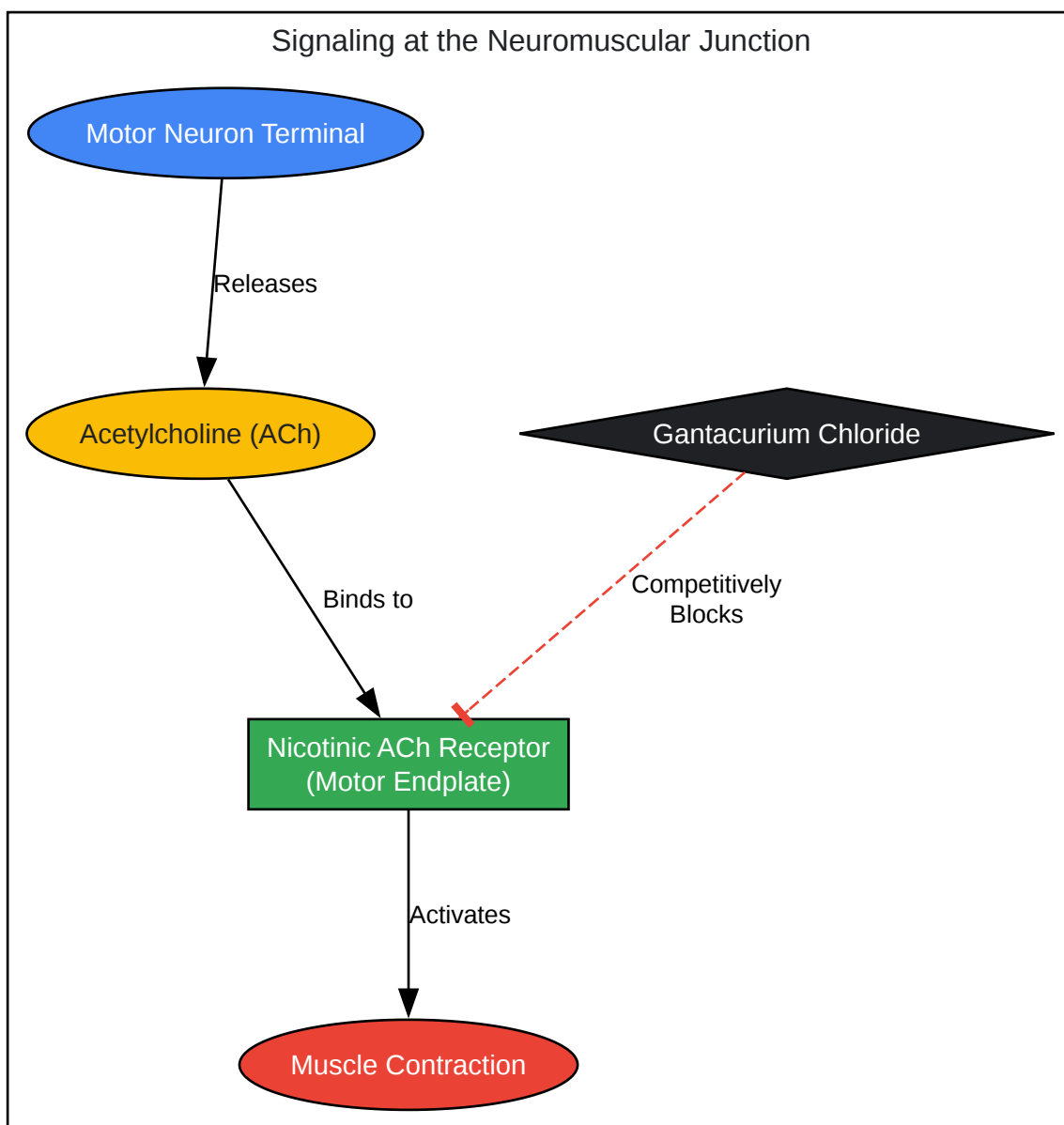


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Workflow for ED95 Determination

## Signaling Pathway at the Neuromuscular Junction

Gantacurium chloride acts at the neuromuscular junction, a specialized synapse between a motor neuron and a muscle fiber.



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Antagonistic Action of Gantacurium

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